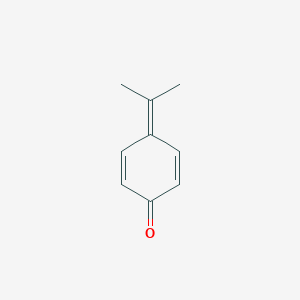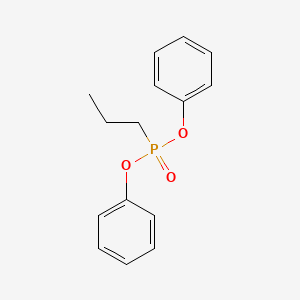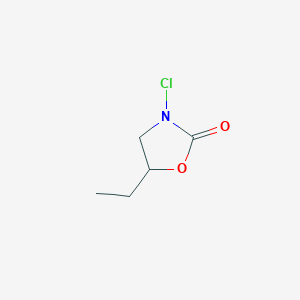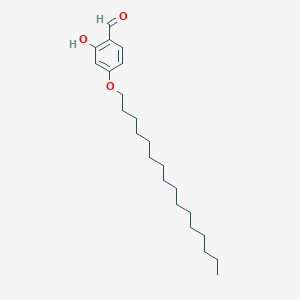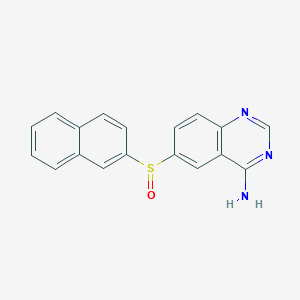
4-Quinazolinamine, 6-(2-naphthalenylsulfinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is a chemical compound with the molecular formula C18H13N3OS It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine typically involves the reaction of quinazoline derivatives with naphthalen-2-ylsulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: 6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine.
Reduction: 6-(Naphthalen-2-ylthio)quinazolin-4-amine.
Substitution: Various alkylated or acylated derivatives of the parent compound.
Aplicaciones Científicas De Investigación
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors, thereby modulating cellular pathways involved in disease processes. For example, it may act as an antagonist of the adenosine A2A receptor, which is implicated in neurodegenerative diseases and cancer .
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-4-(furan-2-yl)quinazolin-2-amine: Another quinazoline derivative with potential therapeutic applications.
6-(Naphthalen-2-ylthio)quinazolin-4-amine: A reduced form of the parent compound with different chemical properties.
6-(Naphthalen-2-ylsulfonyl)quinazolin-4-amine: An oxidized form with distinct biological activities.
Uniqueness
6-(Naphthalen-2-ylsulfinyl)quinazolin-4-amine is unique due to its specific sulfinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and research tools.
Propiedades
Número CAS |
52979-17-6 |
|---|---|
Fórmula molecular |
C18H13N3OS |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
6-naphthalen-2-ylsulfinylquinazolin-4-amine |
InChI |
InChI=1S/C18H13N3OS/c19-18-16-10-15(7-8-17(16)20-11-21-18)23(22)14-6-5-12-3-1-2-4-13(12)9-14/h1-11H,(H2,19,20,21) |
Clave InChI |
WKTNHYNLNBRPTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)S(=O)C3=CC4=C(C=C3)N=CN=C4N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridin-6-amine, 2,3-diethyl-](/img/structure/B14642022.png)
![2-Propanol, 1-[(6-chloro-3-pyridazinyl)oxy]-3-[(1-methylethyl)amino]-](/img/structure/B14642025.png)


![7-Ethoxybicyclo[4.2.0]octa-2,4-diene](/img/structure/B14642034.png)

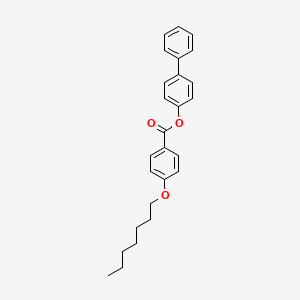
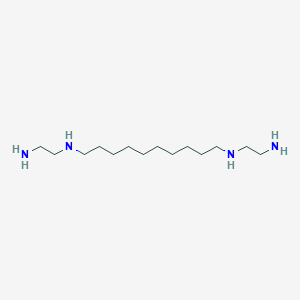
![N-[(6-methyl-1,3-benzothiazol-2-yl)carbamothioyl]benzamide](/img/structure/B14642058.png)

